AlPhos

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

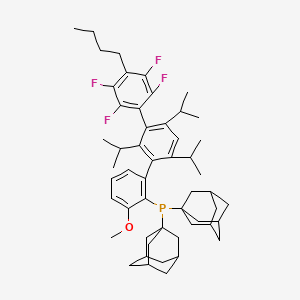

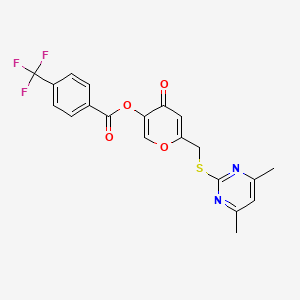

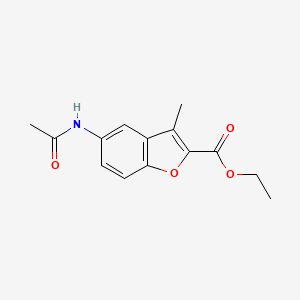

AlPhos is a biaryl monophosphine ligand . It is used in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions and to synthesize highly regioselective aryl fluorides by Pd-catalyzed fluorination of a variety of activated aryl and heteroaryl triflates and bromides .

Synthesis Analysis

AlPhos is used in the synthesis of fluorine-containing aromatics (ArF), which are desirable compounds with applications in medicinal chemistry and the agricultural industry . It allows for regioselective and room temperature Ar–F bond formation from a variety of aryl triflates and aryl bromides .Chemical Reactions Analysis

AlPhos is used in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions . It also enables the room-temperature Pd-catalyzed fluorination of a variety of activated (hetero)aryl triflates . Furthermore, aryl triflates and bromides that are prone to give mixtures of regioisomeric aryl fluorides with Pd-catalysis can now be converted to the desired aryl fluorides with high regioselectivity .科学研究应用

铝磷化物 (ALP) 在粮食保护中的应用

铝磷化物 (ALP),以 Celphos 和 Alphos 等品牌名称闻名,在印度被广泛用作熏蒸剂,以保护储存的粮食免受害虫和啮齿动物的侵害。它的受欢迎源于其价格实惠、有效、易于使用且易于获得。ALP 释放出磷化氢气体,导致细胞水平的缺氧,从而导致多系统衰竭死亡。研究 ALP 中毒病例中血清镁的变化一直是一个重要的研究课题 (Janani, Kochar, & Hemkar, 2011)。

阿仑膦酸盐 (ALN) 在骨质疏松症治疗中的应用

阿仑膦酸盐 (ALN) 是一种氨基双膦酸盐,用于治疗骨质疏松症。它已对其对骨矿物质密度 (BMD)、骨代谢和组织学的影响进行了研究,特别是在老年女性中。ALN 对 BMD 的影响和剂量反应关系一直是研究的重点 (Bone et al., 1997)。

双膦酸盐对骨形成的影响

对阿仑膦酸盐等双膦酸盐的研究表明,它们在抑制骨吸收和影响骨形成方面具有重要作用。研究探讨了它们对骨特异性碱性磷酸酶活性的影响,表明它们对骨代谢有直接影响 (Vaisman, McCarthy, & Cortizo, 2005)。

ECMO 在铝磷化物中毒治疗中的应用

体外膜肺氧合 (ECMO) 在治疗严重铝磷化物中毒病例中的应用一直是研究的课题。ALP 是印度次大陆常见的杀鼠剂,经常被用于自杀企图,死亡率很高。ECMO 为严重的 ALP 中毒病例提供了一种潜在的治疗方法,通过支持受毒素影响的器官系统 (Mehra & Sharma, 2016)。

阿仑膦酸盐对细胞和分子水平的影响

研究已经检验了阿仑膦酸盐对各种细胞过程的影响,包括其对人口腔粘膜上皮粘附、分化和增殖的影响。此类研究有助于了解该药物更广泛的生物学效应及其潜在副作用 (Donetti et al., 2014)。

作用机制

Target of Action

The primary target of Bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane, also known as AlPhos, is the transition metal catalysts used in various organic reactions . It acts as a ligand , a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

AlPhos is a bulky and electron-rich phosphine ligand . It interacts with its targets, the transition metal catalysts, by donating electron density to the metal center, thereby activating it for catalysis . This interaction results in the formation of a metal-ligand complex, which is highly effective for various cross-coupling reactions .

Biochemical Pathways

The activated metal-ligand complex catalyzes various cross-coupling reactions, such as Heck and Suzuki coupling , Buchwald-Hartwig amination of aryl chlorides , and α-arylation reactions of ketones . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that alphos is sensitive to moisture and air, and it should be stored under inert atmosphere at 2-8°c .

Result of Action

The result of AlPhos’s action is the efficient and selective formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . This enables the synthesis of a wide range of complex organic molecules with high yield and selectivity .

Action Environment

The action of AlPhos is influenced by environmental factors such as temperature, moisture, and the presence of other reactants . Furthermore, the efficiency of the catalytic reactions it participates in can be affected by the concentration of the reactants, the temperature of the reaction, and the solvent used .

属性

IUPAC Name |

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIRDZSIXWCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H67F4OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)